3-bromo-4-chloroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-chloroquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials. The reaction proceeds through the formation of a quinoline intermediate, which is then brominated and chlorinated to yield the desired compound .
Another method involves the Friedländer synthesis, where 2-aminobenzophenone is reacted with an aldehyde in the presence of an acid catalyst. The resulting quinoline derivative is then subjected to halogenation to introduce the bromine and chlorine atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-chloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-bromo-4-chloroquinoline-2-carboxylic acid has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-chloroquinoline-4-carboxylic acid
- 2-chloroquinoline-3-carbaldehyde
- 4-anilinoquinolines
Uniqueness
3-bromo-4-chloroquinoline-2-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2694734-82-0 |
---|---|
Molecular Formula |
C10H5BrClNO2 |
Molecular Weight |
286.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.